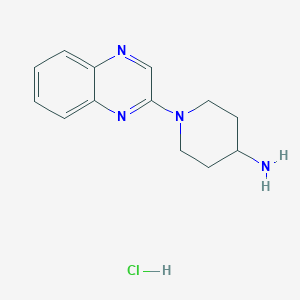

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-quinoxalin-2-ylpiperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c14-10-5-7-17(8-6-10)13-9-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHQPYBIQVEGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671407 |

Source

|

| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185317-72-9 |

Source

|

| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride

Abstract: This document provides an in-depth technical overview of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a representative synthetic pathway with detailed protocols, and its potential pharmacological context. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] These nitrogen-containing heterocyclic compounds are noted for their broad and potent biological activities, making them a cornerstone in the development of novel therapeutic agents.[1][2] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria and show efficacy against certain malignancies.[1] The scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to target a wide array of biological pathways, including those involved in cancer, viral infections, and neurological disorders.[1][3][4]

This guide focuses on a specific derivative, 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS No. 134221-12-8). This molecule uniquely combines the biologically active quinoxaline core with a 4-aminopiperidine moiety. The piperidine ring is a common structural motif in pharmaceuticals that can enhance solubility and bioavailability, while the primary amine offers a reactive handle for further chemical modification. Understanding the fundamental chemical properties of this compound is the first step toward unlocking its potential as a key building block or a lead compound in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural foundation of the title compound is the direct linkage of the C2 position of the quinoxaline ring to the nitrogen atom of a 4-aminopiperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility.

Key Physicochemical Data

The essential properties of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride are summarized below. These values are critical for designing experimental conditions, including reaction setups, formulation, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride | [5] |

| CAS Number | 134221-12-8 | [5][6] |

| Molecular Formula | C₁₃H₁₇ClN₄ | [5] |

| Molecular Weight | 264.76 g/mol | [6] |

| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | [5] |

| Appearance | Typically a white to off-white crystalline solid. | [1] |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[7][8] | |

| pKa | Not experimentally reported. The molecule possesses multiple basic centers (two quinoxaline nitrogens and two piperidine nitrogens), which will have distinct pKa values. Experimental determination via potentiometric titration is recommended for precise values. |

Synthesis and Structural Elucidation

The synthesis of quinoxaline derivatives can be achieved through various established chemical reactions.[4][9] For 1-(Quinoxalin-2-yl)piperidin-4-amine, a highly efficient and common approach is the nucleophilic aromatic substitution (SNAr) reaction.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the reaction of a halogenated quinoxaline, specifically 2-chloroquinoxaline, with 4-aminopiperidine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C2 position, making the chlorine atom an excellent leaving group for nucleophilic attack by the piperidine nitrogen. The use of a non-nucleophilic base is crucial to scavenge the hydrochloric acid generated in situ, driving the reaction to completion. The final step involves converting the resulting free base into its hydrochloride salt to improve its handling and solubility characteristics.

Representative Experimental Protocol

Step 1: Synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine (Free Base)

-

To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF) (10 mL/mmol), add 4-aminopiperidine (1.1 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the base hydrochloride salt and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol (1.1 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring for 30-60 minutes at room temperature or 0 °C to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride as a solid.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for the preparation of the target compound.

Methods for Structural Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. This forms a self-validating system for the protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is expected to show distinct signals for the aromatic protons on the quinoxaline ring (typically in the δ 7.5-8.5 ppm range) and multiple signals for the aliphatic protons of the piperidine ring (δ 1.5-4.5 ppm). 13C NMR will confirm the presence of all carbon atoms in their unique chemical environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecular ion ([M+H]⁺) corresponding to the mass of the free base (C₁₃H₁₆N₄), providing definitive confirmation of the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amine groups, C=N and C=C stretching from the quinoxaline core, and C-N stretching from the piperidine linkage.

Pharmacological Context and Research Applications

While specific biological activity for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is not extensively documented in peer-reviewed literature, its structural components suggest significant potential for pharmacological applications.

-

Broad-Spectrum Activity of Quinoxalines: The quinoxaline core is a well-established pharmacophore with demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][10][11] Derivatives have been investigated as DNA intercalators and topoisomerase II inhibitors for cancer therapy.[11]

-

Role of the 4-Aminopiperidine Moiety: This fragment is a prevalent scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and cell permeability. It also serves as a versatile synthetic handle for building more complex molecules, for example, in the development of kinase inhibitors or receptor modulators.

-

Potential as a Research Tool: Given its structure, this compound is an excellent starting point or intermediate for creating libraries of novel quinoxaline derivatives.[7] Researchers can leverage the primary amine on the piperidine ring for further derivatization to explore structure-activity relationships (SAR) for various biological targets, including kinases, proteases, and G-protein coupled receptors.[7]

Conclusion

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a well-defined chemical entity with properties that make it highly valuable for research and development. Its synthesis is straightforward via established methodologies like nucleophilic aromatic substitution. The combination of the pharmacologically privileged quinoxaline scaffold with the versatile 4-aminopiperidine linker provides a robust platform for the design and synthesis of new chemical entities aimed at a multitude of therapeutic targets. This technical guide provides the foundational chemical knowledge necessary for scientists to effectively utilize this compound in their research endeavors.

References

-

Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Ghorab, M. M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Journal of Pharmacy and Technology. [Link]

-

Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

-

Mphahamele, M. J., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

-

PubChem. (n.d.). Quinoxaline. National Center for Biotechnology Information. [Link]

-

Chen, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted-piperazinyl)-4-phenylpyrrolo[1,2-a]quinoxalines 1a–i. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413) | 1443980-34-4 [evitachem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a molecule incorporating the pharmacologically significant quinoxaline and piperidine scaffolds, presents a representative case for a rigorous, multi-technique approach to structure elucidation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for the unambiguous determination of its chemical structure. We move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. The methodologies detailed herein—from initial purity assessment by chromatography to absolute structural proof via X-ray crystallography—form an integrated strategy applicable to a wide range of heterocyclic small molecules.

Introduction: The Imperative for Unambiguous Structure

This guide outlines a logical and synergistic workflow designed to systematically deconstruct and then reconstruct the molecular identity of the target compound, ensuring the highest level of scientific integrity.

The Analytical Cascade: A Strategy for Structural Confirmation

The structure elucidation process is not a linear path but an integrated workflow where each technique provides a piece of the puzzle. The data from each step should corroborate the findings of the others, creating a self-validating system.

Caption: Overall workflow for the structure elucidation of a novel small molecule.

Foundational Analysis: Purity and Molecular Formula

Before complex spectroscopic analysis, it is critical to establish the purity of the sample and determine its elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: The validity of all subsequent spectroscopic data hinges on the purity of the analyte. HPLC is the gold standard for assessing the homogeneity of a sample. A single, sharp, and symmetrical peak in the chromatogram indicates a high degree of purity, giving confidence that the spectroscopic data will represent the compound of interest and not a mixture of impurities.[5][6]

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 water/acetonitrile mixture.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula

Expertise & Causality: HRMS provides a highly accurate mass measurement of the molecular ion, which is essential for determining the elemental formula. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a positive ion ([M+H]⁺).[7][8] A Time-of-Flight (TOF) analyzer provides the mass accuracy required (typically < 5 ppm) to distinguish the target formula from other possibilities with the same nominal mass.

Experimental Protocol:

-

System: ESI-Q-TOF Mass Spectrometer.

-

Ionization Mode: Positive ESI.

-

Infusion: Inject a dilute solution (~10 µg/mL in methanol) directly into the source at a low flow rate (5-10 µL/min).

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion corresponding to the free base, C₁₃H₁₆N₄. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a 5 ppm error threshold.

Data Presentation:

Table 1: Expected High-Resolution Mass Spectrometry Data

| Species | Formula | Calculated m/z | Observed m/z (Example) |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₇N₄⁺ | 229.1448 | ~229.1450 |

| [M+Na]⁺ | C₁₃H₁₆N₄Na⁺ | 251.1267 | ~251.1269 |

Spectroscopic Fingerprinting and Connectivity Mapping

With the molecular formula confirmed, the next phase involves assembling the atoms by identifying functional groups and mapping the C-H framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. For 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, the spectrum is expected to be complex but highly informative. Key features include the N-H stretches of the primary amine, C-H stretches for both aromatic (quinoxaline) and aliphatic (piperidine) parts, and characteristic C=C/C=N stretches of the quinoxaline ring. Crucially, as a hydrochloride salt, the spectrum will display broad absorption bands, often called "ammonium bands," in the 2400-3200 cm⁻¹ region, which arise from the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[9][10][11]

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Acquisition: A small amount of the solid sample is placed directly on the ATR crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Presentation:

Table 2: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Medium, Sharp | N-H stretch (primary amine, -NH₂) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (piperidine) |

| 2400-3200 | Broad, Strong | N⁺-H stretch (ammonium hydrochloride salt bands)[9][11] |

| 1550-1620 | Strong | N-H bend (primary amine) & Aromatic C=C/C=N stretches |

| 1450-1500 | Strong | Aromatic C=C/C=N stretches |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D experiments is required to solve the structure completely.[5]

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling (splitting).[12][13]

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is essential for tracing the proton network within the piperidine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will definitively link the quinoxaline and piperidine rings and establish the position of the amine group.[5]

Caption: Interplay of NMR experiments for comprehensive structure mapping.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons from the amine and ammonium groups.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Ensure the HMBC is optimized for a long-range coupling constant of ~8 Hz to observe key correlations.

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) and Key HMBC Correlations (Note: Numbering is illustrative. Actual assignment requires 2D NMR data.)

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from H at this position) |

|---|---|---|---|

| Quinoxaline Ring | |||

| C2 | ~155 | - | H3, H5', H9' |

| C3 | ~140 | ~8.5 (s, 1H) | C2, C4a, C9' |

| C5/C8 | ~129 | ~7.9 (m, 2H) | Other aromatic C |

| C6/C7 | ~128 | ~7.6 (m, 2H) | Other aromatic C |

| C4a/C8a | ~141 | - | Aromatic H |

| Piperidine Ring | |||

| C5'/C9' (axial/eq) | ~45 | ~4.2 (m, 2H) | C2, C6'/C8' |

| C6'/C8' (axial/eq) | ~30 | ~1.8, ~2.1 (m, 4H) | C7', C5'/C9' |

| C7' | ~48 | ~3.1 (m, 1H) | C6'/C8', -NH₂ |

| Amine Group |

| -NH₂ / -NH₃⁺ | - | Broad signal | C7' |

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Expertise & Causality: While the combination of MS and NMR provides a robust hypothesis for the structure, SC-XRD offers incontrovertible proof.[15] It determines the exact spatial arrangement of every atom in the crystal lattice, revealing precise bond lengths, bond angles, and the molecule's conformation in the solid state.[16][17] This technique eliminates any remaining ambiguity and serves as the final, authoritative confirmation of the structure. The primary challenge is often growing a single crystal of sufficient quality.[18]

Experimental Protocol:

-

Crystal Growth:

-

Technique: Slow evaporation is a common starting point. Other methods include vapor diffusion and solvent layering.[18][19]

-

Solvent System: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture).

-

Procedure: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment for several days to weeks. The goal is slow solvent evaporation to allow large, well-ordered crystals to form.[18]

-

-

Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[17]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Specialized software (e.g., SHELX) is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.[19]

-

The model is refined against the experimental data to yield the final structure with high precision.

-

Conclusion: A Synthesis of Evidence

The structure elucidation of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is complete only when all analytical data converge to support a single, unambiguous structure. The workflow proceeds as follows:

-

Purity Confirmed: HPLC shows a single peak, confirming the sample's homogeneity.

-

Formula Determined: HRMS provides the exact elemental composition, C₁₃H₁₆N₄, for the free base.

-

Key Features Identified: FTIR confirms the presence of aromatic and aliphatic C-H, a primary amine, and the characteristic signature of a hydrochloride salt.

-

Connectivity Mapped: A full suite of 1D and 2D NMR experiments pieces together the carbon-hydrogen framework, establishing the link between C2 of the quinoxaline ring and the nitrogen of the piperidine ring, and confirming the amine is at the C4 position of the piperidine.

This integrated, self-validating approach ensures that the assigned structure is correct, providing a solid foundation for any subsequent research, development, or regulatory submission.

References

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. 2018-08-15.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Semantic Scholar.

- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing.

- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate.

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. NIH. 2023-11-06.

- The infrared spectra of secondary amines and their salts. ResearchGate. 2025-10-05.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- Quinoxaline(91-19-0) 1H NMR spectrum. ChemicalBook.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019-09-01.

- 384 BCH3023 Heterocyclic Amines. YouTube. 2022-11-03.

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.

- FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate.

- Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413). EvitaChem.

- Near-infrared spectroscopy of amine salts. PubMed.

- Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH.

- Analysis of heterocyclic aromatic amines. PubMed.

- X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. 2023-11-09.

- X-ray Crystallography. Creative BioMart.

- How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.

- Resources – Crystallography Center. UT Dallas Research Labs.

- 1185311-71-0|Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride|BLD Pharm. BLD Pharm.

- Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview.

- Chemical structures of the studied heterocyclic amines. ResearchGate.

- Chemical structures of the heterocyclic aromatic amines. ResearchGate.

- CAS NO. 1185317-65-0 | N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride. Arctom.

- N-(Piperidin-4-yl)quinoxalin-2-amine hydrochloride (Cas 134221-12-8). Parchem.

- Pyridopyrazine and quinoxaline derivatives, process for their preparation, pharmaceutical compositions containing them and inter.

- N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride. PubChem.

- Piperidine Synthesis. DTIC. 2025-06-04.

- Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central.

- 4-Piperidinamine. PubChem - NIH.

- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. PMC - NIH.

Sources

- 1. youtube.com [youtube.com]

- 2. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413) | 1443980-34-4 [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An" by B.H. Chen and C.P. Chiu [jfda-online.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]

- 13. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]

- 14. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azolifesciences.com [azolifesciences.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. How To [chem.rochester.edu]

- 19. Resources – Crystallography Center [labs.utdallas.edu]

"1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride mechanism of action"

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride

Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is not extensively available in the public domain as of early 2026. This guide, therefore, synthesizes information from studies on structurally related quinoxaline-piperidine derivatives to propose a likely mechanistic framework. The experimental protocols provided are designed as a roadmap for researchers to validate these hypotheses for the specific compound of interest.

Introduction

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[2][4][5] The compound 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride incorporates this quinoxaline core linked to a piperidin-4-amine moiety. This structural combination suggests potential interactions with various biological targets, particularly protein kinases, which are often implicated in the therapeutic areas where quinoxaline derivatives have shown promise. This guide will explore the probable mechanisms of action based on the established activities of analogous compounds.

Pharmacodynamics: Postulated Molecular Targets

Based on the body of research on quinoxaline derivatives, the most probable molecular targets for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride are protein kinases. The general structure is conducive to fitting within the ATP-binding pocket of these enzymes.

Likely Target Class: Protein Kinase Inhibition

Numerous studies have demonstrated that quinoxaline derivatives can act as potent inhibitors of various protein kinases.[4] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

c-Met Kinase: A series of novel quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, with many exhibiting potent effects.[4] The c-Met receptor tyrosine kinase is a key driver in cell proliferation, migration, and invasion, making it a significant target in oncology.

-

Apoptosis Signal-Regulated Kinase 1 (ASK1): Other quinoxaline derivatives have been identified as effective inhibitors of ASK1, a key component of the MAPK signaling pathway involved in inflammation, apoptosis, and fibrosis.[6]

The piperidine portion of the molecule can contribute to the compound's solubility and ability to form hydrogen bonds, which can enhance its binding affinity and specificity to the target kinase.[7]

Key Signaling Pathways: A Mechanistic Hypothesis

Given the likely kinase inhibitory action, we can postulate the involvement of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride in critical cellular signaling pathways.

The c-Met Signaling Pathway

The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumorigenesis. Inhibition of c-Met can block these downstream effects.

A diagram illustrating the potential inhibitory action on the c-Met pathway is presented below:

Caption: Postulated inhibition of the c-Met signaling pathway.

The ASK1 Signaling Pathway

ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), leading to the activation of JNK and p38 MAPK pathways, which can result in inflammation and apoptosis. Inhibition of ASK1 can mitigate these effects.

A diagram illustrating the potential inhibitory action on the ASK1 pathway is presented below:

Caption: Postulated inhibition of the ASK1 stress signaling pathway.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride, a series of biochemical and cell-based assays are required.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of a target protein.

Methodology:

-

Reagents and Materials:

-

Recombinant human c-Met kinase.

-

ATP (Adenosine triphosphate).

-

Specific peptide substrate for c-Met.

-

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride dissolved in DMSO.

-

Kinase buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the detection reagent and a luminometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Causality and Validation: This assay directly measures the interaction between the compound and the isolated enzyme, providing definitive evidence of direct inhibition. A dose-response curve validates the potency of the inhibition.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream targets of a specific kinase in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., MKN-45 human gastric cancer cells, which overexpress c-Met) in appropriate media.[4]

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride for a predetermined time.

-

For receptor tyrosine kinases like c-Met, stimulate the cells with the corresponding ligand (HGF) for a short period before harvesting.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its downstream effectors (e.g., phospho-AKT, phospho-ERK).

-

Use antibodies for the total forms of these proteins as loading controls.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Causality and Validation: A reduction in the phosphorylated forms of the target and its downstream proteins in a dose-dependent manner demonstrates that the compound is engaging its target within the cell and inhibiting the signaling pathway.

A workflow diagram for this process is provided below:

Caption: Experimental workflow for Western Blot analysis.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the data could be summarized as follows for clear comparison.

| Assay Type | Target | Cell Line | Endpoint | Hypothetical Value |

| In Vitro Kinase Assay | c-Met | N/A | IC50 | e.g., 50 nM |

| In Vitro Kinase Assay | ASK1 | N/A | IC50 | e.g., 120 nM |

| Cellular Phospho-Assay | c-Met | MKN-45 | IC50 | e.g., 200 nM |

| Cell Viability Assay | N/A | MKN-45 | GI50 | e.g., 500 nM |

Conclusion

While direct evidence for the mechanism of action of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is currently sparse, the extensive research on the quinoxaline scaffold provides a strong foundation for postulating its activity as a protein kinase inhibitor. The most probable targets include oncogenic kinases like c-Met and stress-response kinases such as ASK1. The provided experimental framework offers a clear path for researchers to rigorously test these hypotheses, elucidate the precise molecular interactions, and determine the therapeutic potential of this compound. Further investigation is essential to fully characterize its pharmacological profile.

References

- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.

- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm

- Synthesis and biological activity of quinoxaline deriv

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Royal Society of Chemistry.

- N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Benchchem.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dadun.unav.edu [dadun.unav.edu]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Predicted Biological Activity and Experimental Evaluation of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride. This compound belongs to a class of nitrogen-containing heterocycles built upon the quinoxaline scaffold. The quinoxaline moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] While direct experimental data for this specific hydrochloride salt is limited in public literature, its structural components—the quinoxaline core, a piperidine linker, and a primary amine—allow for robust predictions of its therapeutic potential. This guide synthesizes information from analogous structures to propose likely mechanisms of action, outlines detailed experimental protocols for validation, and provides a framework for its future development as a potential therapeutic agent.

The Quinoxaline Scaffold: A Foundation of Diverse Bioactivity

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry.[2][3] Its planar, aromatic structure and electron-deficient nature make it an exceptional pharmacophore capable of interacting with a multitude of biological targets through π-stacking, hydrogen bonding, and other non-covalent interactions.[1] Derivatives of this scaffold have been extensively investigated and developed for a wide range of therapeutic applications.

Documented Pharmacological Activities of Quinoxaline Derivatives:

-

Anticancer: Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[3][4]

-

Antimicrobial: The scaffold is present in compounds with significant activity against bacteria, fungi, and mycobacterium.[5][6]

-

Antiviral: Quinoxaline-based molecules have shown efficacy against various viruses, including respiratory pathogens.[4][7]

-

Anti-inflammatory & Analgesic: Certain derivatives exhibit anti-inflammatory and pain-reducing properties.[2]

-

Antidiabetic: More recent research has explored their potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) for the management of type II diabetes.[8][9][10]

-

Antiparasitic: The scaffold has been investigated for activity against malaria, leishmaniasis, and trypanosomiasis.[2][11]

Molecular Profile: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride

A thorough analysis of the molecule's structure is critical to predicting its biological function.

-

Chemical Structure:

-

IUPAC Name: 1-(quinoxalin-2-yl)piperidin-4-amine;dihydrochloride[12]

-

Molecular Formula: C₁₃H₁₈Cl₂N₄[13]

-

Core Components:

-

Quinoxaline Core: The primary pharmacophore, predicted to be responsible for the core biological activity, likely through interaction with enzymatic active sites.

-

Piperidine Ring: This non-aromatic heterocyclic linker is crucial. It imparts three-dimensionality to the molecule, influences its solubility and lipophilicity (logP), and correctly orients the other functional groups for optimal target binding. Its presence is common in kinase inhibitors and CNS-active agents.[14][15]

-

4-Amine Group: The primary amine on the piperidine ring is a key site for forming hydrogen bonds with target proteins. As a basic center, it is protonated in the hydrochloride salt form, which typically enhances aqueous solubility.

-

Hydrochloride Salt: This formulation is chosen to improve the compound's stability, handling, and solubility in aqueous media for experimental testing.

-

-

Predicted Biological Activities and Potential Therapeutic Targets

Based on its structural features and extensive literature on related compounds, we can formulate several primary hypotheses for the biological activity of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

This is the most strongly supported potential application. Quinoxaline derivatives are well-established as kinase inhibitors, and the piperidine moiety is a common feature in many approved kinase-inhibiting drugs.[3][14]

-

Potential Mechanism: The planar quinoxaline ring can function as an ATP-competitive inhibitor by occupying the adenine-binding pocket of a protein kinase. The piperidine-amine portion can then extend into the solvent-exposed region or form specific hydrogen bonds with the hinge region of the kinase, conferring both potency and selectivity.

-

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR.

-

Non-Receptor Tyrosine Kinases: Src, Abl.

-

Serine/Threonine Kinases: Apoptosis signal-regulating kinase 1 (ASK1), Cyclin-dependent kinases (CDKs).[16]

-

A conceptual signaling pathway illustrates this potential mechanism:

Caption: Hypothesized inhibition of an RTK signaling pathway.

Hypothesis 2: Antimicrobial Activity

The quinoxaline scaffold is found in natural and synthetic antimicrobial agents.[6][17]

-

Potential Mechanism: Quinoxaline 1,4-dioxides, a related class, are known to generate reactive oxygen species (ROS) and cause DNA damage in bacteria.[18][19] While this compound is not a di-N-oxide, it may interfere with other essential bacterial processes like cell wall synthesis or DNA gyrase function.

-

Potential Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Proposed Experimental Workflows for Validation

To empirically test these hypotheses, a structured, multi-stage screening process is required. The following protocols are designed to be self-validating by including appropriate controls.

Workflow 1: Anticancer Activity Screening

This workflow aims to determine the compound's cytotoxic effects on cancer cells and identify potential kinase targets.

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Cell Viability Assay [20]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Workflow 2: Antimicrobial Susceptibility Testing

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [20]

-

Plate Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

-

Compound Dilution: Add 50 µL of a concentrated stock of the test compound to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Hypothetical Data Summary

The following tables present hypothetical but plausible outcomes from the proposed experiments, which would guide further research.

Table 1: Hypothetical Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | 4.8 | 0.36[20] |

| A549 | Lung Carcinoma | 7.2 | 0.45 |

| MCF-7 | Breast Adenocarcinoma| 12.5 | 0.50 |

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

| Microbial Strain | Type | Compound MIC (µg/mL) | Ciprofloxacin (Control) MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 | 0.5 |

| Escherichia coli | Gram-negative | 64 | 0.015 |

| Candida albicans | Fungus | >128 | 0.25 |

Synthesis and Characterization

The synthesis of 1-(Quinoxalin-2-yl)piperidin-4-amine would likely proceed through established methods for forming C-N bonds with the quinoxaline core.

-

Common Synthetic Routes:

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction of a 2-chloroquinoxaline with 4-aminopiperidine. This is a highly common and efficient method.

-

Condensation Reactions: A classical approach involves the condensation of an o-phenylenediamine with a suitable α-dicarbonyl compound to form the quinoxaline ring, followed by functionalization.[21]

-

Dehydrogenative Coupling: Modern methods may involve metal-catalyzed coupling of a quinoxaline derivative with a piperidine derivative.[12]

-

Post-synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC is mandatory to confirm the structure's identity and purity before any biological evaluation.

Future Directions and Conclusion

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a promising chemical entity for which a strong rationale for biological activity can be built upon the extensive history of the quinoxaline scaffold. The initial experimental workflows proposed here would provide the critical go/no-go data for its further development.

Next Steps:

-

Confirmation of Activity: Execute the in vitro screening workflows.

-

Target Deconvolution: If anticancer activity is confirmed, perform a broad-panel kinase screen (e.g., >400 kinases) to identify specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the piperidine and quinoxaline rings to optimize potency and selectivity.[16]

-

In Vivo Efficacy: If a potent and selective compound is identified, advance to testing in animal models of cancer or infectious disease.

-

ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

References

-

ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline‐based molecules. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities. Retrieved from ResearchGate. [Link]

-

International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.[Link]

-

ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.[Link]

-

RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[Link]

-

NIH. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.[Link]

-

NIH. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.[Link]

-

Taylor & Francis. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes.[Link]

-

RSC Publishing. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio.[Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.[Link]

-

PubMed Central. (n.d.). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies.[Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.[Link]

- Google Patents. (n.d.). WO2014102592A2 - Oxime/substituted quinoxaline-type piperidine compounds and uses thereof.

-

NIH. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.[Link]

-

PubMed Central. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.[Link]

-

PubMed Central. (2025). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4.[Link]

-

PubMed Central. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.[Link]

-

MySkinRecipes. (n.d.). Piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413) | 1443980-34-4 [evitachem.com]

- 13. 1443980-34-4|1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 14. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride [myskinrecipes.com]

- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Quinoxaline synthesis [organic-chemistry.org]

"1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride CAS number 1185317-65-0"

An In-Depth Technical Guide to 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185317-65-0): A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185317-65-0), a heterocyclic compound of significant interest to the drug discovery and development community. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for conferring a wide spectrum of biological activities.[1] This document elucidates the physicochemical properties, a plausible synthetic route, and the chemical reactivity of the title compound. Furthermore, it explores its postulated biological activities, with a particular focus on its potential as a scaffold for developing novel protein kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Detailed, field-proven experimental workflows for in silico screening, in vitro kinase inhibition profiling, and cellular activity assessment are presented to guide researchers in characterizing this and similar molecules. This guide is intended to serve as a foundational resource for scientists leveraging this versatile building block in their research endeavors.

Introduction: The Significance of the Quinoxaline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a quintessential example of such a scaffold.[1] Quinoxaline derivatives are noted for an exceptionally broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities.[2][3][4] This versatility makes them attractive starting points for drug discovery programs.[5]

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride integrates this potent quinoxaline core with a piperidine linker and a reactive primary amine. This specific arrangement of functional groups is strategically significant:

-

Quinoxaline Core: Often acts as a "hinge-binder" in enzyme active sites, particularly in protein kinases.

-

Piperidine Linker: Provides a three-dimensional vector to orient functional groups and can be crucial for optimizing pharmacokinetic properties.

-

Primary Amine (at position 4): Serves as a key site for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of moieties that can interact with the solvent-exposed regions of a target protein.

This guide provides the technical insights necessary to fully exploit the potential of this high-value research chemical.

Physicochemical Properties and Data

Proper handling and experimental design begin with a clear understanding of a compound's fundamental properties. The hydrochloride salt form of this molecule is designed to enhance its aqueous solubility and stability for research applications.

| Property | Value | Source |

| CAS Number | 1185317-65-0 | [6] |

| IUPAC Name | 1-(quinoxalin-2-yl)piperidin-4-amine;hydrochloride | |

| Molecular Formula | C₁₃H₁₇ClN₄ | [6] |

| Molecular Weight | 264.75 g/mol | [6][7] |

| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | [6] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment | [6] |

| MDL Number | MFCD11915941 | [6][8] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific synthesis documentation for this exact CAS number is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on established chemical principles for quinoxaline chemistry.[5][9] The most common strategy involves the nucleophilic aromatic substitution of a halogenated quinoxaline with a suitable piperidine derivative.

The proposed workflow is a two-step process:

-

Nucleophilic Substitution: Reaction of 2-chloroquinoxaline with a Boc-protected 4-aminopiperidine. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines, preventing the primary amine from reacting while allowing the secondary amine of the piperidine ring to act as the nucleophile.

-

Deprotection and Salt Formation: Removal of the Boc group under acidic conditions, which concurrently protonates the basic nitrogen centers to form the final hydrochloride salt.

Chemical Reactivity

The primary amine at the piperidine's 4-position is the most reactive site for derivatization. This functionality is a gateway for building chemical libraries for SAR studies. Common reactions include:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary or tertiary amines.

These transformations allow for the systematic modification of the compound to optimize potency, selectivity, and pharmacokinetic profiles.

Postulated Biological Activity and Therapeutic Potential

The structural motifs within 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride suggest its potential utility in several therapeutic areas, most notably as a scaffold for kinase inhibitors and GPCR ligands.

Scaffold for Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling and are highly validated targets in oncology and immunology.[10] Many kinase inhibitors share a common pharmacophore that binds to the ATP pocket of the enzyme. The title compound is well-suited to serve as a foundation for such inhibitors:

-

The quinoxaline nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase ATP binding site.

-

The piperidine acts as a non-planar linker, directing the 4-amino group towards the solvent-exposed region of the active site.

-

Derivatization of the 4-amino group can introduce moieties that provide additional binding interactions, enhancing both potency and selectivity for the target kinase.[11][12]

Scaffold for GPCR Ligands

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of all approved drugs.[13] Ligands for aminergic GPCRs (e.g., serotonin, dopamine, or histamine receptors) often contain an aromatic system and a protonatable nitrogen atom separated by a linker. The title compound fits this profile, suggesting it could be a valuable starting point for developing novel GPCR modulators.

Experimental Workflows for Characterization

To validate the therapeutic potential of this compound, a systematic, multi-stage characterization process is required. The following workflows represent a logical cascade from computational prediction to cellular validation.

Workflow 1: In Silico Target Identification

Before committing to resource-intensive wet-lab experiments, computational methods can prioritize potential biological targets and generate testable hypotheses.

Protocol: Prospective Molecular Docking Screen [14]

-

Receptor Identification: Identify relevant receptor structures (e.g., crystal structures of kinases in the PDB or high-quality homology models).[15]

-

Library Preparation: Prepare a 3D conformation of the title compound.

-

Docking Simulation: Use a validated docking program (e.g., Glide, AutoDock Vina) to screen the compound against the binding sites of the selected protein targets.[10]

-

Pose Analysis: Analyze the top-ranked poses based on scoring functions and visual inspection of key interactions (e.g., hydrogen bonding to the kinase hinge region).

-

Target Prioritization: Select a list of the most promising targets for experimental validation based on the docking scores and predicted binding modes.

Workflow 2: In Vitro Characterization as a Kinase Inhibitor

This workflow details the experimental cascade to confirm and quantify the activity of the compound against prioritized kinase targets.

Protocol: HTRF® Kinase Assay for IC₅₀ Determination [16]

-

Reagent Preparation: Prepare assay buffer, kinase, ULight™-labeled substrate, and ATP solution. Prepare serial dilutions of the test compound (e.g., 100 µM to 1 nM).

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase, and a mix of ULight™-substrate and ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer. Incubate for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow 3: Cellular Activity Assessment

After in vitro validation, the next critical step is to determine if the compound is active in a relevant cellular context.

Protocol: MTT Cell Viability Assay [17]

-

Cell Seeding: Plate cells (e.g., a cancer cell line overexpressing the target kinase) in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a strategically designed chemical scaffold that holds considerable promise for drug discovery. Its constituent parts—the biologically active quinoxaline core, the versatile piperidine linker, and the reactive primary amine—make it an ideal starting point for generating libraries of compounds aimed at high-value therapeutic targets like protein kinases and GPCRs. The workflows detailed in this guide provide a robust framework for researchers to systematically investigate its potential, from initial computational screening to definitive cellular validation. Future research will undoubtedly focus on SAR expansion from the 4-amino position to develop potent and selective modulators of disease-relevant biological pathways.

References

-

International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

-

Saeed, A., et al. (2019). Chemistry and Pharmacological Diversity of Quinoxaline Motifs as Anticancer Agents. Acta Pharmaceutica, 69(2), 177-196. [Link]

-

Pharmaffiliates. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5). [Link]

-

Manglik, A., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 132, 237-253. [Link]

-

CELT. (n.d.). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. Retrieved from [Link]

-

University of Helsinki. (2022). AUTOMATED KNIME WORKFLOWS FOR GPCR- MEDIATED EFFECT PREDICTIONS. Retrieved from [Link]

-

Kciuk, M., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 18(11), 935-956. [Link]

-

National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]

-

ResearchGate. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Retrieved from [Link]

-

Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

-

ResearchGate. (n.d.). Workflow of a prospective molecular docking screen. Retrieved from [Link]

-

Omic.ai. (n.d.). GPCR Ligand Screening Workflow. Retrieved from [Link]

-

Wang, N., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 73. [Link]

-

MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

-

PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O | CID 67317662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidin-4-yl-quinoxalin-2-yl-amine hydrochloride [myskinrecipes.com]

- 9. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] A small molecule–kinase interaction map for clinical kinase inhibitors | Semantic Scholar [semanticscholar.org]

- 13. GPCR Ligand Screening Workflow | Omic [omic.ai]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [helda.helsinki.fi]

- 16. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Quinoxaline-Based Compounds for Drug Discovery and Development

Abstract

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide provides an in-depth exploration of the primary synthetic methodologies for quinoxaline-based compounds, designed for researchers, medicinal chemists, and professionals in drug development. We will traverse from the foundational classical condensation reactions to modern catalytic, microwave-assisted, and green chemical approaches. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols, comparative data, and mechanistic diagrams to create a self-validating and authoritative resource for the synthesis of these vital therapeutic agents.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, also known as benzopyrazine, is a bicyclic aromatic heterocycle that has captured the sustained interest of the scientific community.[7] Its structural rigidity and the presence of two nitrogen atoms provide ideal sites for hydrogen bonding and other molecular interactions, making it a versatile framework for engaging with biological targets.[3] This versatility has led to the development of numerous quinoxaline-based drugs, including the antiviral agent Glecaprevir and the anticancer drug Erdafitinib.[8] The continuous exploration of this scaffold necessitates a deep understanding of its synthesis, which has evolved from harsh, traditional methods to sophisticated, efficient, and environmentally benign protocols.[9][10]

Chapter 1: Foundational Synthetic Strategies: The Condensation Approach

The most traditional and widely utilized method for constructing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][7] This approach, rooted in the work of Hinsberg and Korner, remains a fundamental strategy in the chemist's toolkit.[3]

1.1 The Classical Hinsberg-Korner Synthesis

The cornerstone of quinoxaline synthesis involves the acid-catalyzed cyclocondensation between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[3][11]

Causality and Mechanism: The reaction is typically initiated by the nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring. The acid catalyst is crucial for activating the carbonyl groups, making them more electrophilic and facilitating the dehydration steps. However, this classical approach often suffers from drawbacks such as the need for high temperatures, strong acid catalysts, and extended reaction times, which can limit its applicability for sensitive substrates.[1][12]

Caption: Classical Hinsberg-Korner Quinoxaline Synthesis Workflow.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

Objective: To synthesize 2,3-diphenylquinoxaline via the classical condensation method.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108 mg)

-

Benzil (1.0 mmol, 210 mg)

-

Glacial Acetic Acid (5 mL)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine and benzil in glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water. A solid precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.

Expected Outcome: High yield of the desired product, though the method requires reflux conditions and a stoichiometric amount of acid.

Chapter 2: Modern and Catalytic Methodologies